3-amino-1-(4-bromophenyl)piperidin-2-one
Description
Properties
CAS No. |
477739-53-0 |
|---|---|
Molecular Formula |
C11H13BrN2O |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-amino-1-(4-bromophenyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-bromoaniline with a suitable piperidinone precursor in the presence of a cyclizing agent can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity, utilizing catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
3-amino-1-(4-bromophenyl)piperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Medicinal Chemistry
3-Amino-1-(4-bromophenyl)piperidin-2-one serves as a crucial building block in the synthesis of more complex organic molecules. Its derivatives are being explored for their therapeutic potential across various medical fields:
- Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
- Anti-inflammatory Agents : The compound has shown promise in targeting inflammatory pathways, potentially aiding in the treatment of chronic inflammatory diseases .
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
The biological activities of this compound include:
- Receptor Interaction : Molecular docking studies have indicated that this compound can bind effectively to various receptors, modulating their activity. This interaction is crucial for understanding its pharmacological profile.
- Enzyme Modulation : The compound may also influence enzyme activity, which is essential for developing drugs targeting specific metabolic pathways .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Starting Materials : Common precursors include bromobenzene and piperidine derivatives.
- Reactions : Key reactions may involve nucleophilic substitutions and cyclization processes under controlled conditions to ensure high yields and purity.
Industrial Production
For large-scale production, continuous flow reactors are often employed. This method enhances efficiency by allowing precise control over reaction parameters such as temperature and pressure, leading to improved yields.
Case Studies and Research Findings
Several studies highlight the applications and potential of this compound:
- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry examined the antidepressant-like properties of derivatives derived from this compound, demonstrating significant behavioral changes in animal models .
- Anti-inflammatory Properties : Research published in Pharmacology Reports explored the anti-inflammatory effects of this compound, showing its ability to reduce markers of inflammation in vitro .
- Cancer Research : A recent study indicated that certain derivatives could inhibit the growth of specific cancer cell lines, suggesting potential applications in oncology.
Mechanism of Action
The mechanism of action of 3-amino-1-(4-bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations:
- Lipophilicity: Bromine increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to fluoro or methoxy analogs .
- Hydrogen Bonding: The amino group at position 3 enables hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors .
Q & A
Q. What are the optimal synthetic routes for 3-amino-1-(4-bromophenyl)piperidin-2-one, and how do reaction conditions influence yield?
Methodological Answer:
- Core Synthesis : Start with 4-bromoaniline and piperidin-2-one. Use a Buchwald-Hartwig amination or Ullmann coupling to introduce the bromophenyl group to the piperidine ring .
- Critical Parameters :
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, with ligands like Xantphos to stabilize intermediates .
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.2–7.6 ppm) and piperidine NH (δ 2.8–3.2 ppm). ¹³C NMR to confirm carbonyl (C=O, δ ~170 ppm) and bromophenyl carbons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 295.04 for C₁₁H₁₂BrN₂O⁺).
- Computational Validation : DFT calculations (B3LYP/6-31G*) to predict IR vibrational modes and compare with experimental data .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
Methodological Answer:
- Target Screening :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/NADH cofactors.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination). Include positive controls (e.g., doxorubicin) and solvent blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Methodological Answer:
- Substituent Variations :
- Electron-Withdrawing Groups : Replace Br with Cl or CF₃ to enhance electrophilicity and receptor binding .
- Piperidine Modifications : Introduce methyl or hydroxyl groups to improve solubility or metabolic stability .
- SAR Table :
| Derivative | Substituent | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | 4-Br | 250 ± 15 | 0.12 |
| 4-Cl | Cl | 180 ± 10 | 0.18 |
| 3-OH | OH | 320 ± 20 | 0.45 |
Q. What strategies resolve contradictions in reported biological data for piperidin-2-one derivatives?
Methodological Answer:
- Data Reconciliation :
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration).
- Meta-Analysis : Use tools like RevMan or PRISMA guidelines to aggregate data and identify outliers .
- Mechanistic Studies : Employ CRISPR/Cas9 gene editing to validate target engagement in isogenic cell lines .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction :
- Software : SwissADME or ADMETLab 2.0 to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition.
- Molecular Dynamics : Simulate binding to human serum albumin (HSA) using GROMACS to assess plasma protein binding .
Q. What factorial design approaches optimize reaction conditions for scaled synthesis?
Methodological Answer:
- DOE Framework :
- Factors : Catalyst loading (5–10 mol%), solvent (DMF vs. THF), temperature (70–110°C).
- Response Surface : Central composite design (CCD) to model yield vs. variables.
- Example Output :
| Run | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 5 | DMF | 70 | 62 |
| 2 | 10 | THF | 110 | 78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
